N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a dimethylmethanimidamide group. Its molecular formula is C12H15N5O5, and it has a molecular weight of 309.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose derivative, is attached to the purine base through glycosylation reactions.
Introduction of the Dimethylmethanimidamide Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including DNA and RNA synthesis.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication and cancer cell proliferation. The molecular pathways involved include the inhibition of DNA polymerase and the incorporation of faulty nucleotides into the DNA strand .
Comparison with Similar Compounds
Similar Compounds
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide: This compound shares a similar purine base and sugar moiety but differs in the substituent groups attached to the purine base.
2-hydroxymethyl tetrahydrofuran: This compound has a similar sugar moiety but lacks the purine base and dimethylmethanimidamide group.
Uniqueness
N’-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DNA and RNA synthesis makes it a valuable compound in antiviral and anticancer research .
Properties
Molecular Formula |
C13H18N6O4 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-10-9(11(22)17-13)14-6-19(10)12-8(21)3-7(4-20)23-12/h5-8,12,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+ |
InChI Key |
LHTQJADUUNTQJI-PJQLUOCWSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O |
Origin of Product |
United States |
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